molecular formula C22H29N7 B2863895 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine CAS No. 111184-82-8

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine

Cat. No.: B2863895
CAS No.: 111184-82-8
M. Wt: 391.523
InChI Key: JECHVCHGXWNCIZ-UHFFFAOYSA-N
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is a compound that features a benzotriazole moiety, which is known for its versatility in organic synthesis. Benzotriazole derivatives are widely used in various chemical reactions due to their stability and ability to introduce functional groups into molecules.

Preparation Methods

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the use of benzotriazole and octan-1-amine in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with Grignard reagents typically yield alkylated products, while oxidation reactions produce N-oxides .

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine involves its ability to act as a leaving group in substitution reactions. The benzotriazole moiety stabilizes the transition state and facilitates the formation of new bonds. Additionally, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7/c1-2-3-4-5-6-11-16-27(17-28-21-14-9-7-12-19(21)23-25-28)18-29-22-15-10-8-13-20(22)24-26-29/h7-10,12-15H,2-6,11,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHVCHGXWNCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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